molecular formula C9H9N3S B13657694 2-Methylbenzo[d]thiazole-4-carboximidamide

2-Methylbenzo[d]thiazole-4-carboximidamide

Cat. No.: B13657694
M. Wt: 191.26 g/mol
InChI Key: WXHUIGFFZUOPMZ-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]thiazole-4-carboximidamide is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a thiazole ring fused with a benzene ring, with a methyl group at the 2-position and a carboximidamide group at the 4-position. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[d]thiazole-4-carboximidamide typically involves the reaction of 2-methylbenzothiazole with appropriate reagents to introduce the carboximidamide group at the 4-position. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and benzyl bromide derivatives as reagents . The reaction conditions often include heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzo[d]thiazole-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylbenzo[d]thiazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can help alleviate symptoms of neurodegenerative and psychiatric disorders . The compound’s structure allows it to interact with various biological pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Uniqueness: 2-Methylbenzo[d]thiazole-4-carboximidamide is unique due to the presence of both the methyl and carboximidamide groups, which contribute to its specific chemical reactivity and biological activity. Its ability to inhibit MAO selectively makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole-4-carboximidamide

InChI

InChI=1S/C9H9N3S/c1-5-12-8-6(9(10)11)3-2-4-7(8)13-5/h2-4H,1H3,(H3,10,11)

InChI Key

WXHUIGFFZUOPMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)C(=N)N

Origin of Product

United States

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